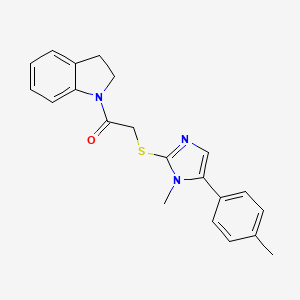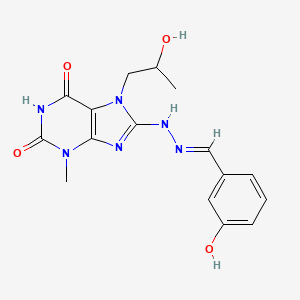
N-(2,4-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine, also known as DPH, is a novel small molecule that has shown promising results in scientific research. DPH belongs to the quinazoline family of compounds and has been studied for its potential applications in cancer therapy and other diseases.
Aplicaciones Científicas De Investigación
Potent Apoptosis Inducer and Anticancer Agent
A structure-activity relationship (SAR) study led to the identification of a related compound, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, as a potent apoptosis inducer and clinical anticancer candidate. It showed significant efficacy in human breast and other cancer models due to its excellent blood-brain barrier penetration and potent apoptosis-inducing capability (Sirisoma et al., 2009).
Antiviral Activity Against Dengue and Venezuelan Equine Encephalitis Viruses
Research has identified 4-anilinoquin(az)olines, closely related to the queried compound, as potent inhibitors of both dengue virus (DENV) and Venezuelan equine encephalitis virus (VEEV). These findings underscore the potential of such compounds in developing treatments for emerging viral infections (Saul et al., 2021).
Chemical Modification for Anticancer Properties
A series of indole-aminoquinazolines, synthesized through chemical modification, demonstrated significant cytotoxicity against various human cancer cell lines. These modifications aimed to enhance anticancer properties, indicating the versatility of quinazoline derivatives in therapeutic applications (Mphahlele et al., 2018).
Photoremovable Protecting Group for Cell Physiology Studies
Quinazoline derivatives have been utilized as photoremovable protecting groups for tertiary amines, enabling controlled release of bioactive molecules in cell physiology studies. This application showcases the compound's potential in precise biological investigations and therapeutic interventions (Asad et al., 2017).
Inhibitors of Dihydrofolate Reductase for Antitumor Activity
2,4-Diaminoquinazolines, which share a core structure with the queried compound, have been designed and evaluated as inhibitors of dihydrofolate reductase (DHFR), demonstrating potent antitumor activity. These compounds highlight the therapeutic potential of quinazoline derivatives in cancer treatment (Gangjee et al., 1995).
Mecanismo De Acción
Target of Action
The primary targets of N-(2,4-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine are mammalian target of rapamycin (mTOR), epidermal growth factor receptor (EGFR), inducible nitric oxide synthase (iNOS), mitogen-activated protein 2 kinase 1 (MAP2K1), fibroblast growth factor receptor (FGFR), and transforming growth factor-β1 (TGFB1) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival .
Mode of Action
N-(2,4-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine interacts with its targets, leading to changes in their activity. The compound’s mode of action is a bleaching action, due to the inhibition of carotenoid biosynthesis . This prevents photosynthesis, leading to cell death .
Biochemical Pathways
The compound affects several biochemical pathways associated with its targets. For instance, mTOR and EGFR are involved in the PI3K/Akt signaling pathway, which regulates cell proliferation and survival. Similarly, iNOS is involved in nitric oxide synthesis, MAP2K1 in the MAPK signaling pathway, FGFR in cell growth and differentiation, and TGFB1 in cell proliferation, differentiation, and apoptosis .
Result of Action
The molecular and cellular effects of N-(2,4-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine’s action include the inhibition of cell growth and proliferation, induction of cell death, and alteration of cell differentiation . These effects are primarily due to the compound’s interaction with its targets and its impact on the associated biochemical pathways .
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O2/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-12-4-3-9(17)5-11(12)18/h3-8H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKCXIAUFZSYSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2931353.png)
![N-[1-(2-Chloropropanoyl)piperidin-4-yl]-2-cyclohexylacetamide](/img/structure/B2931354.png)

![(3E)-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2931361.png)
![[5-(t-Butyl)oxazol-4-yl]methanol](/img/structure/B2931362.png)

![2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2931364.png)
![[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2931369.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2931371.png)
![4-Methyl-1-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}piperidine](/img/structure/B2931372.png)
![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2931373.png)
![3-(3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2931375.png)